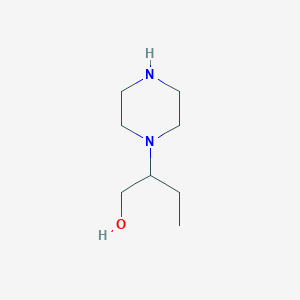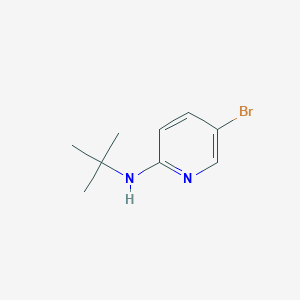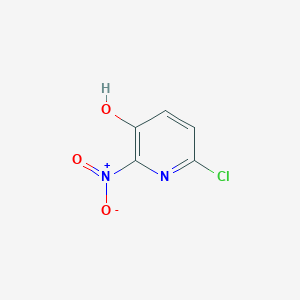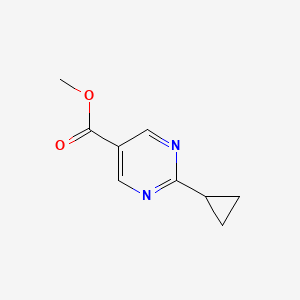![molecular formula C12H12ClF3N2S B1465083 Dihydrochlorure de (2-{2-[4-(trifluorométhyl)phényl]-1,3-thiazol-4-yl}éthyl)amine CAS No. 1332531-22-2](/img/structure/B1465083.png)
Dihydrochlorure de (2-{2-[4-(trifluorométhyl)phényl]-1,3-thiazol-4-yl}éthyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring
Applications De Recherche Scientifique
Développement pharmaceutique
Le groupe trifluorométhyle dans ce composé est un pharmacophore commun dans de nombreux médicaments approuvés par la FDA . Sa présence peut améliorer considérablement l'activité biologique et la stabilité métabolique des produits pharmaceutiques. Ce composé, avec sa structure unique, pourrait servir de précurseur dans la synthèse de nouveaux candidats médicaments, en particulier pour cibler les troubles neurologiques où les groupes fonctionnels amine sont souvent essentiels à l'activité.
Recherche agrochimique
Les composés contenant un groupe trifluorométhyle sont largement utilisés dans le développement d'agrochimiques en raison de leurs propriétés physicochimiques uniques . Ce composé pourrait être étudié pour son potentiel en tant qu'intermédiaire dans la synthèse de nouveaux pesticides ou herbicides, contribuant à des stratégies de protection des cultures plus efficaces.
Mécanisme D'action
Target of Action
Similar compounds have been found to act like a peroxisome proliferator-activated receptor agonist .
Biochemical Pathways
Similar compounds have been found to play an important role in the regulation of central inflammation .
Result of Action
Similar compounds have been found to control the brain inflammation process .
Analyse Biochimique
Molecular Mechanism
At the molecular level, (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their activity. This compound may also interact with transcription factors, influencing gene expression. The presence of the trifluoromethyl group enhances its binding affinity to certain targets, making it a potent modulator of biochemical pathways .
Dosage Effects in Animal Models
The effects of (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-response relationship is essential for determining the therapeutic window and safety margins of this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with the Phenyl Ring: The phenyl ring is coupled to the thiazole ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Amine Group: The ethylamine group is introduced through a reductive amination reaction involving an aldehyde or ketone precursor and an amine source.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions
Propriétés
Numéro CAS |
1332531-22-2 |
|---|---|
Formule moléculaire |
C12H12ClF3N2S |
Poids moléculaire |
308.75 g/mol |
Nom IUPAC |
2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H11F3N2S.ClH/c13-12(14,15)9-3-1-8(2-4-9)11-17-10(5-6-16)7-18-11;/h1-4,7H,5-6,16H2;1H |
Clé InChI |
JYELKPUCOKPHMO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCN)C(F)(F)F.Cl.Cl |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=CS2)CCN)C(F)(F)F.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(3,4-Dimethylbenzyl)-1-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl](3-hydroxy-1-piperidinyl)methanone](/img/structure/B1465000.png)
![N-[1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B1465002.png)
![1-[2-Methoxy-4-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B1465003.png)
![N-{2-[(3,5-dimethyl-1-adamantyl)oxy]ethyl}-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B1465004.png)


![2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465008.png)


![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1465011.png)




